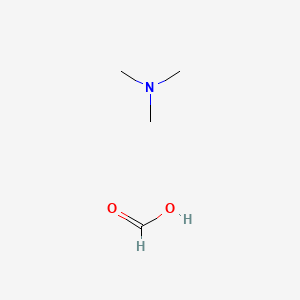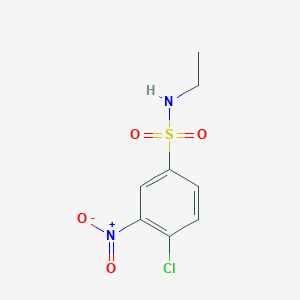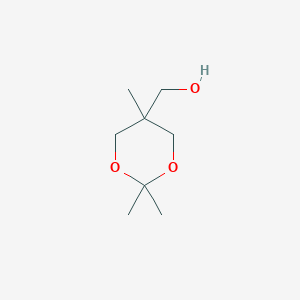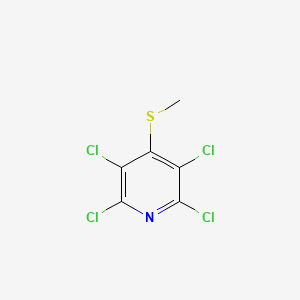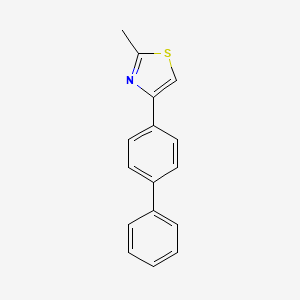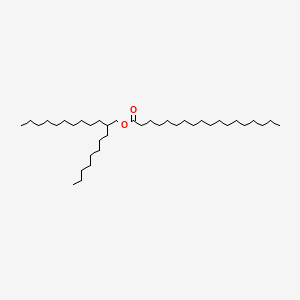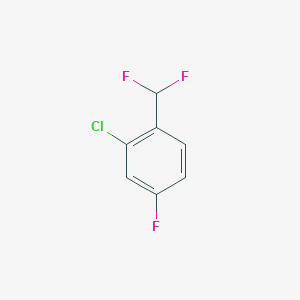
2-氯-1-(二氟甲基)-4-氟苯
描述
Enflurane is a halogenated inhalational anesthetic agent used for the induction and maintenance of anesthesia and for analgesia during labor and delivery . It’s a clear, colorless liquid with a mild, sweet odor .
Molecular Structure Analysis
The molecular structure of Enflurane is represented by the formula CHF₂OCF₂CHClF . The molecular weight is 184.5 .Physical and Chemical Properties Analysis
Enflurane is a clear, colorless liquid with a mild, sweet odor . It has a boiling point of 56.8°C and a density of 1.50 g cm-3 at room temperature .科学研究应用
有机金属化学和催化
2-氯-1-(二氟甲基)-4-氟苯及其衍生物越来越被认识到在有机金属化学和基于过渡金属的催化中的作用。苯环上的氟取代基改变了其电子性质,使这些化合物不太容易进行π-电子捐体作用。这种特性使它们可以作为弱配位溶剂或配体,可以轻松被取代,促进各种催化过程。研究已经探讨了这类氟化苯与金属中心络合的结合强度和反应模式,为它们在合成和催化中的潜在应用提供了见解(Pike, Crimmin, & Chaplin, 2017)。
氟化技术
这种化合物及其相关结构已被用于开发新颖的氟化技术。例如,使用水合氢氟酸和碘苯对1,3-二羰基化合物进行氟化的实用方法已经得到展示,展示了这类氟化苯在合成化学中的多功能性。这种方法突显了从1,3-二羰基化合物中获得氟化产物的便捷性和高产率,为合成氟化有机分子开辟了新的途径(Kitamura, Kuriki, Morshed, & Hori, 2011)。
固态相互作用
对氟化苯的固态结构进行的研究揭示了C−H···F−C相互作用的重要性。这类研究对于理解C−F基团的弱受体能力至关重要,这可以影响晶体材料中的分子堆积和相互作用模式。与涉及C−H···O和C−H···N的相互作用相比,对这些相互作用的分析有助于阐明氟原子在决定材料物理性质中扮演的结构角色(Thalladi, Weiss, Bläser, Boese, Nangia, & Desiraju, 1998)。
电化学氟化
该化合物的衍生物已在电化学氟化的背景下进行了探索,这是一种使用电化学方法将芳香化合物中的氢原子替换为氟原子的过程。这种技术对于生产高度氟化的芳香化合物至关重要,这些化合物在各种工业和制药应用中具有价值。该领域的研究包括研究机制和优化条件以实现高效氟化,有助于发展更环保和更可持续的化学过程(Horio, Momota, Kato, Morita, & Matsuda, 1996)。
作用机制
Target of Action
The primary target of 2-Chloro-1-(difluoromethyl)-4-fluorobenzene, also known as Enflurane , is the GABAA and glycine receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. By binding to these receptors, Enflurane enhances the inhibitory effects of GABA and glycine, leading to a decrease in neuronal excitability .
Mode of Action
Enflurane interacts with its targets, the GABAA and glycine receptors, by binding to specific sites on these receptors . This binding enhances the inhibitory effects of GABA and glycine, neurotransmitters that decrease neuronal excitability . The result is a general decrease in brain activity, leading to anesthesia .
Biochemical Pathways
It is known that enflurane enhances the inhibitory effects of gaba and glycine, neurotransmitters involved in numerous biochemical pathways in the central nervous system . The enhancement of these inhibitory effects leads to a general decrease in neuronal excitability .
Pharmacokinetics
It is known that enflurane is a volatile compound that is readily absorbed and distributed in the body . It is metabolized in the liver and excreted through the lungs .
Result of Action
The primary result of Enflurane’s action is a decrease in neuronal excitability, leading to anesthesia . This is achieved through the enhancement of the inhibitory effects of GABA and glycine, neurotransmitters that decrease neuronal excitability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Enflurane. For example, the presence of other drugs or substances in the body can affect the absorption, distribution, metabolism, and excretion of Enflurane . Additionally, individual factors such as age, health status, and genetic factors can also influence the action and efficacy of Enflurane .
安全和危害
未来方向
属性
IUPAC Name |
2-chloro-1-(difluoromethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBUYSAQGBJZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375610 | |
| Record name | 2-chloro-1-(difluoromethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-83-3 | |
| Record name | 2-chloro-1-(difluoromethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]benzoic Acid](/img/structure/B1597016.png)

